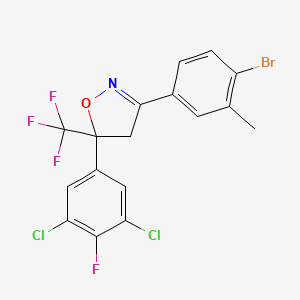
5-Methyl-2-(o-tolyl)oxazole-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(o-tolyl)oxazole-4-carboxylic Acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(o-tolyl)oxazole-4-carboxylic Acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods: Industrial production methods for oxazole derivatives often involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods employ eco-friendly synthetic strategies to produce oxazole compounds efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-2-(o-tolyl)oxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Substitution: It can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Reagents such as bromine can be used for free radical bromination at the benzylic position.
Major Products: The major products formed from these reactions include oxidized oxazole derivatives and substituted oxazole compounds.
Aplicaciones Científicas De Investigación
5-Methyl-2-(o-tolyl)oxazole-4-carboxylic Acid has several scientific research applications:
Medicinal Chemistry: Oxazole derivatives are important scaffolds in drug discovery due to their biological activities.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Antimicrobial Activity: Some oxazole derivatives exhibit antimicrobial properties against bacteria and fungi.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-(o-tolyl)oxazole-4-carboxylic Acid involves its interaction with specific molecular targets. For instance, oxazole derivatives can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis . The exact molecular pathways depend on the specific application and target organism.
Similar Compounds:
4-Oxazolecarboxylic Acid: Another oxazole derivative with similar structural features.
Macrooxazoles A–D: These are 2,5-disubstituted oxazole-4-carboxylic acid derivatives with varying biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H11NO3 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
5-methyl-2-(2-methylphenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-5-3-4-6-9(7)11-13-10(12(14)15)8(2)16-11/h3-6H,1-2H3,(H,14,15) |
Clave InChI |
MCLBZXBYXDWWBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NC(=C(O2)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol](/img/structure/B13686748.png)
![Ethyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13686749.png)




![1-[3-Bromo-4-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13686815.png)
![6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13686840.png)
